4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)butanamide
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Overview
Description
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)butanamide is an intriguing chemical compound with potential applications across various fields, including medicinal chemistry, biology, and industry. This compound's structure consists of multiple functional groups, giving it unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)butanamide typically involves multi-step reactions that include both organic synthesis techniques and advanced purification methods. Here’s a simplified synthetic route:
Step 1: : Synthesize 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-one from a starting material such as phthalic anhydride through a cyclization reaction.
Step 2: : Introduce the butanamide group via an amide coupling reaction.
Step 3: : Attach the thiazol-2-yl moiety by reacting the intermediate with 4-(4-fluorophenyl)thiazol.
Key reaction conditions include the use of coupling reagents such as EDC or DCC, and solvents like dichloromethane or DMF, maintaining an inert atmosphere to avoid unwanted side reactions.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions and the use of continuous flow chemistry might be employed to improve yield and efficiency. Purification techniques such as recrystallization or column chromatography ensure the compound’s high purity.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: : Introduction of oxidizing agents like KMnO4 or H2O2 may alter the compound, potentially targeting the thiazole ring.
Reduction: : Reducing agents such as LiAlH4 can reduce specific functional groups within the molecule.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or heterocyclic components.
Common Reagents and Conditions
Some common reagents and conditions used in these reactions include:
Oxidizing agents: : KMnO4, H2O2, or other peroxides.
Reducing agents: : LiAlH4, NaBH4, or hydrogenation catalysts.
Solvents: : Organic solvents like DMF, dichloromethane, or toluene, depending on the specific reaction conditions.
Major Products Formed
The major products formed from these reactions vary based on the functional group targeted. For example:
Oxidation of the thiazole ring could yield a sulfone derivative.
Reduction of the carbonyl groups might result in alcohol derivatives.
Substitution reactions might replace hydrogen atoms with more reactive groups.
Scientific Research Applications
Chemistry
This compound serves as an important intermediate in organic synthesis, enabling the creation of more complex molecules for research and industrial applications.
Biology and Medicine
In medicinal chemistry, it shows potential as a lead compound for developing new therapeutic agents, particularly those targeting specific molecular pathways involved in diseases like cancer or neurodegenerative disorders.
Industry
In the industrial sector, its unique chemical properties make it useful in the development of novel materials or as a component in chemical sensors.
Mechanism of Action
The mechanism of action for this compound would depend on the biological target it interacts with. Typically, it may exert effects through binding to specific proteins or enzymes, altering their activity. The molecular targets could include kinases, receptors, or other crucial biological macromolecules, influencing signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide
N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methylthiazol-2-yl)butanamide
Uniqueness
What sets 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)butanamide apart is its combination of a 4-fluorophenyl thiazole with a benzisoquinoline structure. This unique arrangement imparts specific reactivity and biological activity, potentially offering advantages in various applications such as enhanced selectivity for biological targets or improved stability in industrial processes.
Hope this helps in your exploration of this fascinating compound!
Properties
IUPAC Name |
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O3S/c26-17-11-9-15(10-12-17)20-14-33-25(27-20)28-21(30)8-3-13-29-23(31)18-6-1-4-16-5-2-7-19(22(16)18)24(29)32/h1-2,4-7,9-12,14H,3,8,13H2,(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAICEXQBSVICB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)NC4=NC(=CS4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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